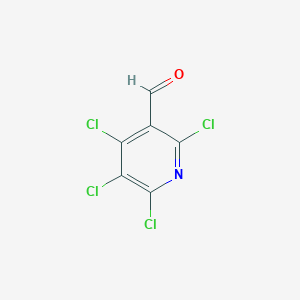
2,4,5,6-Tetrachloropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetrachloropyridine-3-carbaldehyde is a chlorinated heterocyclic compound with the molecular formula C6HCl4NO It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination process is carefully monitored to prevent over-chlorination and formation of unwanted by-products .
化学反应分析
Types of Reactions
2,4,5,6-Tetrachloropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: 2,4,5,6-Tetrachloropyridine-3-carboxylic acid.
Reduction: 2,4,5,6-Tetrachloropyridine-3-methanol.
科学研究应用
2,4,5,6-Tetrachloropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde involves its reactivity towards nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution pattern.
2,4,6-Trichloropyrimidine-5-carbaldehyde: A related compound with a pyrimidine ring instead of pyridine, used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetrachloropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the aldehyde group also provides additional synthetic versatility compared to other chlorinated pyridine derivatives .
属性
CAS 编号 |
1261269-45-7 |
|---|---|
分子式 |
C6HCl4NO |
分子量 |
244.9 g/mol |
IUPAC 名称 |
2,4,5,6-tetrachloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6HCl4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H |
InChI 键 |
GLZDWYZFYXYXGI-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















